![molecular formula C12H17NO B1414710 (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine CAS No. 1019561-08-0](/img/structure/B1414710.png)
(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine
Overview
Description
“(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine” is a compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is used in scientific research for various purposes.
Molecular Structure Analysis
The IUPAC name of the compound is cyclopropyl-N-(4-methoxybenzyl)methanamine . The InChI code is 1S/C12H17NO/c1-14-12-6-4-11(5-7-12)9-13-8-10-2-3-10/h4-7,10,13H,2-3,8-9H2,1H3 .Scientific Research Applications
Analgesic Activity Studies
Research has explored the analgesic (pain-relieving) properties of various compounds, including those related to (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine. In a study by Jacoby et al. (1981), N-substituted derivatives, such as cyclopropylmethyl, were synthesized to evaluate their narcotic antagonist action and analgesic activity. The study found that while these compounds did not show significant morphine-like analgesic activity, they did possess some analgesic effects as measured by the acetic writhing assay (Jacoby, Boon, Darling, & Willette, 1981).
NK1 Receptor Antagonism
Another important area of research is the antagonism of the substance P (NK1) receptor. CP-96,345, a compound structurally similar to (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine, was found to be a potent and selective NK1 antagonist. This compound inhibited substance P-induced responses, making it a potential tool for investigating the physiological properties of substance P and exploring its role in diseases (Snider et al., 1991).
Synthesis of Nonnarcotic Analgesic Agents
Further studies have focused on the synthesis of nonnarcotic analgesic agents. Epstein et al. (1981) synthesized a series of 1-aryl-3-azabicyclo[3.1.0]hexanes by reducing 1-arylcyclopropanedicarboximides. This series included compounds with the cyclopropylmethyl group, which demonstrated significant analgesic potency in various assays (Epstein et al., 1981).
Preparation of Chiral Intermediates
The preparation of key chiral intermediates for synthesizing specific receptor antagonists is another application. Parker et al. (2012) detailed the chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a critical intermediate for corticotropin-releasing factor-1 (CRF-1) receptor antagonists. This process involved several enzymatic steps and highlighted the importance of such compounds in synthesizing targeted receptor antagonists (Parker, Hanson, Goldberg, Tully, & Goswami, 2012).
Antiproliferative Activity
In the field of cancer research, compounds similar to (Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine have been synthesized and evaluated for their antiproliferative activity. Lu et al. (2021) synthesized a compound with significant inhibitory activity against various cancer cell lines, demonstrating the potential of such compounds in cancer treatment (Lu, Zhao, Sun, Ji, Huang, & Ge, 2021).
properties
IUPAC Name |
1-cyclopropyl-N-[(2-methoxyphenyl)methyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-14-12-5-3-2-4-11(12)9-13-8-10-6-7-10/h2-5,10,13H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPAENXHTPNGHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Cyclopropylmethyl)[(2-methoxyphenyl)methyl]amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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